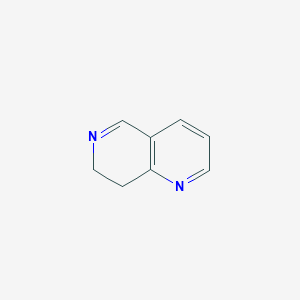
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a formyl group and a tert-butyldimethylsilyl ether. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Protection with tert-Butyldimethylsilyl Group: The hydroxyl group on the pyrrolidine ring can be protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrochloric acid or tetrabutylammonium fluoride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxyl derivative.
Substitution: Free hydroxyl pyrrolidine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science:
Catalysis: Used in the development of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the tert-butyldimethylsilyl group can protect reactive hydroxyl groups during chemical transformations.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,4R)-4-hydroxy-2-formylpyrrolidine-1-carboxylate: Lacks the tert-butyldimethylsilyl protection.
tert-Butyl (2S,4R)-4-((trimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate: Uses a different silyl protecting group.
Uniqueness
Structural Features: The combination of the tert-butyldimethylsilyl ether and formyl group on the pyrrolidine ring is unique and offers specific reactivity patterns.
Reactivity: The presence of the tert-butyldimethylsilyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Properties
Molecular Formula |
C16H31NO4Si |
|---|---|
Molecular Weight |
329.51 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m0/s1 |
InChI Key |
FUDKXBTUIHSMIL-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)
![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)



![2-[(2-Oxooxolan-3-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8583026.png)





